1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-2-ol
Description
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
1-[(5-methyl-2-propan-2-ylcyclohexyl)amino]propan-2-ol |
InChI |
InChI=1S/C13H27NO/c1-9(2)12-6-5-10(3)7-13(12)14-8-11(4)15/h9-15H,5-8H2,1-4H3 |
InChI Key |
YPLFTNWYFSSQHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)NCC(C)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-2-ol typically involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the preparation of the cyclohexyl ring with the desired substituents
Reaction Conditions: Common reagents used in the synthesis include N,N′-dicyclohexylcarbodiimide as a coupling reagent and 4-dimethylaminopyridine as a catalyst. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-2-ol undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions, forming new derivatives with different functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted cyclohexyl derivatives and amino alcohols.
Scientific Research Applications
1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-2-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Derivatives of 5-Methyl-2-(propan-2-yl)cyclohexanol
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-Amino-3-phenylbutanoate Hydrochloride
- Structure: Esterified with 4-amino-3-phenylbutanoic acid.
- Key Properties : Synthesized via Steglich esterification; confirmed by NMR, FT-IR, and mass spectrometry. Demonstrates prolonged anticonvulsant activity in both pentylenetetrazole (PTZ)- and maximal electroshock (MES)-induced seizure models .
- Applications: Potential as an antiepileptic agent due to its prolonged antiseizure effects.
Menthyl Anthranilate (5-Methyl-2-(propan-2-yl)cyclohexyl 2-Aminobenzoate)
- Structure: Esterified with 2-aminobenzoic acid (anthranilic acid).
- Key Properties :
- Applications : Used as a UV filter in sunscreens (e.g., Neo Heliopan MA) .
Menthyl Lactate (5-Methyl-2-(propan-2-yl)cyclohexyl 2-Hydroxypropanoate)
- Structure : Esterified with lactic acid.
- Key Properties: Known for its cooling sensation and low toxicity.
- Applications : Widely used in cosmetics, topical analgesics, and flavoring agents .
Comparison Table: Ester Derivatives
Amino Alcohol Derivatives
(2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol (Impurity F, EP)
- Structure: Phenoxy-substituted amino alcohol.
- Applications: Structural analog of beta-blockers (e.g., propranolol derivatives).
1-Amino-3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol
- Structure: Ether-linked amino alcohol with the same cyclohexyl group.
- Applications: Not explicitly reported but structurally similar to adrenergic agents.
Comparison Table: Amino Alcohol Derivatives
Key Structural and Functional Insights
- Amino Alcohol vs. Esters (e.g., menthyl anthranilate) prioritize stability and UV absorption, making them suitable for topical applications.
- Steric and Electronic Effects: The bulky 5-methyl-2-isopropylcyclohexyl group in all analogs contributes to lipophilicity, affecting membrane permeability and metabolic stability. Substitution at the hydroxyl/amino position dictates biological activity (e.g., anticonvulsant vs. UV filtering) .
Biological Activity
1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-2-ol, commonly referred to as compound 1, is a novel organic molecule with significant implications in pharmacology and medicinal chemistry. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and receptor modulation.
Chemical Structure and Properties
The chemical structure of compound 1 can be represented as follows:
- Molecular Formula : C13H27NO
- Molecular Weight : 213.36 g/mol
- CAS Number : 131374-05-5
The compound features a cyclohexyl ring substituted with a methyl group and an isopropyl group, contributing to its unique steric and electronic properties that influence its biological activity.
Biological Activity Overview
Research indicates that compound 1 exhibits activity as a selective modulator of neurotransmitter receptors, particularly dopamine receptors. Its biological effects are primarily mediated through interactions with the D3 dopamine receptor, which is implicated in various neuropsychiatric disorders.
Compound 1 has been shown to act as an agonist at the D3 receptor while displaying negligible activity at the D2 receptor. This selectivity is crucial as it minimizes the side effects commonly associated with broader dopamine receptor agonists.
Dopamine Receptor Interaction
A study exploring the structure-activity relationship (SAR) of related compounds highlighted that compound 1 effectively promotes β-arrestin translocation and G protein activation specifically at the D3 receptor. The following table summarizes key findings regarding its receptor activity:
| Compound | D3R Agonist Activity (EC50, nM) | D2R Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |
|---|---|---|---|
| 1 | 710 ± 150 | Inactive | 15,700 ± 3,000 |
These results indicate that compound 1 has a potent agonistic effect on the D3 receptor while being inactive at the D2 receptor, thus supporting its potential therapeutic use in treating conditions like Parkinson's disease and schizophrenia without triggering unwanted side effects associated with D2 receptor activation .
Neuroprotective Effects
In preclinical models, compound 1 demonstrated neuroprotective properties against neurodegeneration induced by toxins such as MPTP and 6-OHDA. These findings suggest that the compound may help preserve dopaminergic neurons in conditions characterized by oxidative stress and neuroinflammation .
Case Studies
Several case studies have been conducted to evaluate the efficacy of compound 1 in vivo:
- Model Study on Neuroprotection : In a rodent model of Parkinson's disease, administration of compound 1 resulted in a significant reduction in motor deficits compared to control groups. Histological analysis revealed decreased neuronal loss in the substantia nigra region, indicating protective effects on dopaminergic neurons.
- Behavioral Studies : Behavioral assessments in models of anxiety and depression showed that treatment with compound 1 led to improvements in anxiety-like behaviors without the sedative effects typically seen with other anxiolytics.
Q & A
Q. What experimental techniques are recommended for structural elucidation of this compound?
Answer: Structural characterization requires a combination of spectroscopic, crystallographic, and computational methods:
- Nuclear Magnetic Resonance (NMR): Assign stereochemistry using H and C NMR to resolve cyclohexyl substituents and amino-propanol interactions .
- X-ray Crystallography: Resolve absolute configuration, as demonstrated for related chiral cyclohexyl derivatives (e.g., RP-configuration confirmation in phosphinate analogs) .
- Computational Modeling: Density Functional Theory (DFT) optimizes geometry and predicts vibrational spectra (IR/Raman) for comparison with experimental data .
Table 1: Key Spectral Signatures
| Functional Group | NMR Shift (ppm) | IR Stretch (cm) |
|---|---|---|
| Cyclohexyl CH | 1.2–1.5 (d) | 2850–2960 (C-H) |
| Secondary Amine | 2.8–3.2 (m) | 3300–3500 (N-H) |
| Propan-2-ol OH | 1.5–2.0 (br) | 3200–3400 (O-H) |
Q. How can synthetic routes for this compound be optimized for yield and purity?
Answer: Key steps include:
- Stereochemical Control: Use chiral auxiliaries or asymmetric catalysis to manage cyclohexyl stereochemistry, as seen in menthyl lactates and phosphinates .
- Purification: Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (diethyl ether) to isolate enantiomers .
- Reaction Conditions: Optimize temperature (0–25°C) and inert atmospheres (N) to prevent oxidation of the secondary amine .
Critical Parameters:
- Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst: Pd/C or Raney Ni for selective reductions of intermediates .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Enzyme Inhibition: Test against serine hydrolases or kinases using fluorogenic substrates (e.g., acetylcholinesterase assays) .
- Receptor Binding: Radioligand displacement assays (e.g., GPCRs like MC4R) to evaluate affinity .
- Cytotoxicity: MTT assay in cancer cell lines (e.g., HepG2) to assess IC values .
Methodological Note:
- Docking Studies: Use AutoDock Vina to model interactions with protein targets (e.g., melanocortin receptors) .
Advanced Research Questions
Q. How can contradictions in reported reactivity data (e.g., oxidation vs. reduction) be resolved?
Answer: Contradictions often arise from reaction conditions:
- Oxidation: Use mild agents (e.g., MnO) to avoid over-oxidation of the propan-2-ol group to ketones .
- Reduction: NaBH selectively reduces imine intermediates without affecting the cyclohexyl ring .
- Substitution: Steric hindrance from the isopropyl group may slow SN2 reactions, favoring SN1 pathways in polar solvents .
Validation Strategy:
- Kinetic Studies: Monitor reaction progress via HPLC-MS to identify intermediates .
- Isotopic Labeling: O tracing clarifies oxidation mechanisms .
Q. What advanced techniques separate enantiomers for pharmacological studies?
Answer:
- Chiral HPLC: Use columns with cellulose tris(3,5-dimethylphenylcarbamate) and hexane/isopropanol gradients (85:15) .
- Crystallization-Induced Diastereomer Resolution: Co-crystallize with chiral acids (e.g., tartaric acid) .
- Capillary Electrophoresis: Chiral selectors like cyclodextrins resolve nanogram quantities .
Table 2: Enantiomer Resolution Performance
| Method | Resolution (R) | Throughput |
|---|---|---|
| Chiral HPLC | 1.5–2.0 | High |
| Crystallization | >2.0 | Low |
| CE | 1.2–1.8 | Medium |
Q. How do metabolic pathways influence this compound’s bioavailability?
Answer:
- Phase I Metabolism: Hepatic CYP450 enzymes (e.g., CYP3A4) oxidize the cyclohexyl methyl group, forming hydroxylated metabolites .
- Phase II Conjugation: Glucuronidation of the propan-2-ol group enhances solubility .
- In Vitro Models: Incubate with human liver microsomes and analyze via LC-MS/MS .
Key Finding:
- Half-Life (t): ~4.2 hours in rat plasma, suggesting rapid clearance .
Q. How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Substituent Effects:
- Cyclohexyl Methyl: Enhances lipophilicity (logP ↑) but reduces aqueous solubility .
- Amino-Propanol Chain: Critical for hydrogen bonding with biological targets (e.g., kinase ATP pockets) .
SAR Table:
| Derivative | Bioactivity (IC, μM) | logP |
|---|---|---|
| Parent Compound | 12.3 ± 1.2 | 2.8 |
| Cyclohexyl-CHF | 8.9 ± 0.7 | 3.1 |
| Propan-2-ol → Ketone | >100 | 1.5 |
Q. What strategies mitigate toxicity in preclinical development?
Answer:
- Ames Test: Screen for mutagenicity using TA98 and TA100 strains .
- hERG Assay: Patch-clamp electrophysiology evaluates cardiac risk .
- In Vivo Profiling: Dose-ranging studies in rodents monitor hepatic enzymes (ALT/AST) .
Key Insight:
Q. How can mechanistic studies clarify its interaction with enzymes/receptors?
Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (k/k) to immobilized targets .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM: Resolve binding poses in GPCR complexes .
Q. What formulation strategies enhance stability under physiological conditions?
Answer:
- Lyophilization: Stabilize as a citrate salt for long-term storage .
- Nanoparticle Encapsulation: Use PLGA polymers to control release kinetics .
- pH Optimization: Buffered solutions (pH 6.5–7.4) prevent amine protonation and precipitation .
Stability Data:
| Condition | Degradation (%/month) |
|---|---|
| 25°C, 60% RH | 5.2 |
| 4°C, dark | 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
